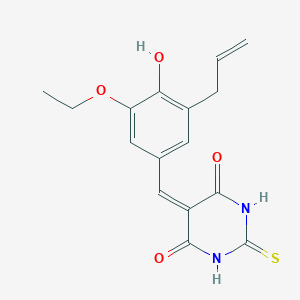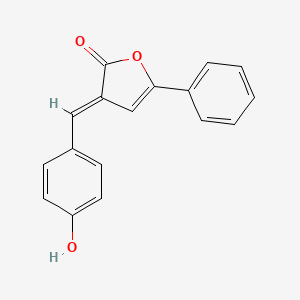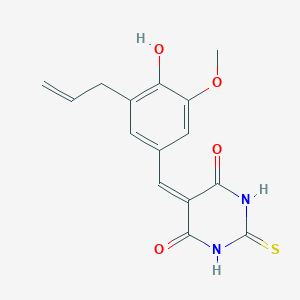
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one, also known as MDPT, is a novel psychoactive substance that belongs to the cathinone class. This compound is structurally similar to other synthetic cathinones such as methylone, butylone, and ethylone. MDPT has gained popularity among recreational drug users due to its stimulant and euphoric effects. In recent years, there has been an increasing interest in studying the synthesis, mechanism of action, and physiological effects of MDPT.
Mécanisme D'action
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in the stimulant and euphoric effects of the compound. The exact mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one is not well understood and requires further investigation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been shown to increase heart rate, blood pressure, and body temperature in animal models. It also increases locomotor activity and produces stereotyped behaviors such as head twitching and hyperactivity. Chronic use of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been associated with neurotoxicity and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in large quantities. Additionally, it has a long half-life, which allows for extended periods of observation. However, 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has several limitations, including its potential for neurotoxicity and the lack of knowledge about its long-term effects.
Orientations Futures
There are several future directions for research on 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of depression and anxiety disorders. Additionally, further investigation is needed to understand the exact mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one and its effects on the brain. Finally, more research is needed to determine the long-term effects of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one use and its potential for addiction and abuse.
Méthodes De Synthèse
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one can be synthesized using various methods, including the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 4-chloroacetophenone. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been studied for its potential therapeutic applications. One study showed that 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression. Another study demonstrated that 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has anxiolytic effects, which may be beneficial in the treatment of anxiety disorders. Additionally, 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11(8-15(20)12-2-4-13(18)5-3-12)19-14-6-7-16-17(9-14)22-10-21-16/h2-9,19H,10H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXROZQHWFLWFY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5912164.png)
![6-(2-furylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912171.png)

![N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5912188.png)


![4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912220.png)
![8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5912223.png)
![7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912226.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(1-pyrrolidinylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B5912232.png)